molecular formula C14H17O5PS B1679056 Potasan CAS No. 299-45-6

Potasan

Cat. No. B1679056
CAS RN: 299-45-6
M. Wt: 328.32 g/mol
InChI Key: KNIUHBNRWZGIQQ-UHFFFAOYSA-N
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Description

Potasan, also known as O,O-diethyl O-(4-methylcoumarin-7-yl) phosphorothioate , is a thiophosphoric acid ester insecticide from the coumarin series . It has a molecular formula of C14H17O5PS and a molecular weight of 328.32 .


Molecular Structure Analysis

The molecular structure of Potasan is represented by the InChI code: InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-12-10(3)8-14(15)18-13(12)9-11/h6-9H,4-5H2,1-3H3 . This indicates the connectivity of atoms within the molecule but does not provide information about its three-dimensional structure .


Physical And Chemical Properties Analysis

Potasan has a molecular weight of 328.32 and a percent composition of C 51.22%, H 5.22%, O 24.36%, P 9.43%, S 9.76% . Further physical and chemical properties are not provided in the search results .

Scientific Research Applications

Identification and Analysis

A study by Volpe and Mallet (1976) presented a method for identifying and determining Potasan in technical coumaphos. They identified the major fluorescent products of Potasan after heat treatment, which include chlorferone and 4-methylumbelliferone, using various analytical techniques. This method is vital for understanding the chemical behavior and transformation of Potasan under different conditions (Volpe & Mallet, 1976).

Enzyme-based Waste Treatment

Research by Smith et al. (1992) focused on using an enzyme-based strategy for waste treatment involving Potasan. They demonstrated how parathion hydrolase, an enzyme effective at hydrolyzing organophosphates, could selectively hydrolyze Potasan in a cattle dipping liquid. This approach aimed to reduce hazardous waste generation and improve environmental safety (Smith, Payne, Lumpkin, & Karns, 1992).

In a related study, Grice, Payne, and Karns (1996) conducted an economic analysis of using enzyme technology to minimize waste from cattle dipping operations. They found that using parathion hydrolase to selectively hydrolyze Potasan extended the life of the cattle dipping liquid, proving to be an economical waste management strategy (Grice, Payne, & Karns, 1996).

Photoreactions and Photochemistry

A study by Abdou et al. (1988) explored the photochemistry of Potasan®. They investigated the photoreactions occurring when Potasan® is exposed to UV-irradiation. This research is crucial for understanding the environmental behavior of Potasan under sunlight and its potential ecological impacts (Abdou, Mahran, Sidky, & Wamhoff, 1988).

Enzyme-based Monitoring

Mostafa, Karns, and Mulbry (1999) developed an enzyme-based assay to monitor levels of coumaphos and Potasan in cattle dipping solutions. This assay, based on differential hydrolysis rates, highlights the application of biotechnological methods for environmental monitoring and management (Mostafa, Karns, & Mulbry, 1999).

Safety And Hazards

Potasan is classified as acutely toxic, with hazards including dermal toxicity (category 1), inhalation toxicity (category 2), and ingestion toxicity (category 2). It’s also hazardous to the aquatic environment (acute and chronic – category 1). The hazard statements include H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H300 (Fatal if swallowed), and H410 (Very toxic to aquatic life with long-lasting effects) .

properties

IUPAC Name

7-diethoxyphosphinothioyloxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-12-10(3)8-14(15)18-13(12)9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIUHBNRWZGIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871628
Record name O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potasan

CAS RN

299-45-6
Record name O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potasan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Diethyl O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S270N91705
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
312
Citations
WM Abdou, MR Mahran, MM Sidky… - Phosphorus and sulfur …, 1988 - Taylor & Francis
UV-irradiation (δ > 313nm) of O,O-diethyl-O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-phosphoro-thioate (Potasan®) la in chloroform and/or methanol with and without singlet oxygen …
Number of citations: 6 www.tandfonline.com
DM Wasleski - Journal of Agricultural and Food Chemistry, 1966 - ACS Publications
… 500 µ) which is compared with pure Potasan subjected to the … analysis for coumaphos requires a correction for the Potasan … Potasan is plotted, and the % Potasan in the sample is read …
Number of citations: 2 pubs.acs.org
FIY Mostafa, JS Karns, WW Mulbry III - Journal of Environmental …, 1999 - Taylor & Francis
… Hydrolysis of coumaphos and potasan yields the … potasan hydrolysis, one reaction for hydrolysis of potasan and coumaphos), it was possible to measure both coumaphos and potasan …
Number of citations: 4 www.tandfonline.com
KJ Grice, GF Payne, JS Karns - Journal of Agricultural and Food …, 1996 - ACS Publications
… toward coumaphos and potasan. Rather, the overall hydrolysis rates appear to be limited by how fast the coumaphos and potasan can be dissolved into the liquid (both potasan and …
Number of citations: 19 pubs.acs.org
JM Smith, GF Payne, JA Lumpkin… - Biotechnology and …, 1992 - Wiley Online Library
… Because of the eightfold greater solubility of potasan than cournaphos (16.9 vs. 2.2 prnol/L), … potasan selectively. Thus, by limiting the amount of enzyme, it is possible to remove potasan …
Number of citations: 28 onlinelibrary.wiley.com
Y Volpe, VN Mallet - Analytica Chimica Acta, 1976 - Elsevier
… A simple method is proposed for the identification and determination of Potasan in technical coumaphos. The major fluorescent products of coumaphos and Potasan, after heat …
Number of citations: 10 www.sciencedirect.com
TC CHEN, CHIC CHEN - Acta Chimica Sinica, 1962 - sioc-journal.cn
钱人 Page 1 第 2 8 卷 第 弓期 1‘) 6 2 年 6 月 化 学 学 报 ACI, A CH IMIC A SIN IC A V o l. 2 8 , N (,. 又 1t1)飞e , l ‘]矛2 有机磷 杀虫剂的 研究 Iv. 扑 打 杀 类 似 物 的 合 成’ 陈天 池 陈其僳 (南 …
Number of citations: 2 sioc-journal.cn
DR Shelton, JS Karns - Journal of Agricultural and Food …, 1988 - ACS Publications
… potasan under anaerobic conditionsin LAR vat dip solutions. … only a slight increase in potasan concentrations (Figure 3), … tration of potasan (74% recovery of potasan from coumaphos …
Number of citations: 40 pubs.acs.org
J Kochansky - Journal of agricultural and food chemistry, 2000 - ACS Publications
… An analogous reaction with 4-methyl-7-hydroxycoumarin gave labeled potasan, and the technique should be usable for synthesis of labeled forms of other dialkyl thiophosphate …
Number of citations: 6 pubs.acs.org
GE Gould - Proceedings of the Indiana Academy of Science, 1950 - journals.iupui.edu
… The other two in our tests were Systox with its active ingredientbelonging to a trialkyl thiophosphate groupand Potasan, diethoxy thiophosphoric acid ester of 7-hydroxy-4-methyl …
Number of citations: 3 journals.iupui.edu

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